10H-Quindoline-3,8-diamine

Vue d'ensemble

Description

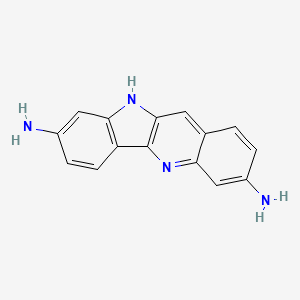

10H-Quindoline-3,8-diamine is a heterocyclic aromatic compound with the chemical formula C15H12N4. It is a derivative of quindoline, which is known for its interesting pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline-3,8-diamine typically involves the modification of the Pfitzinger quinoline reaction. This method includes the reaction between isatin and O,N-diacetylindoxyl to afford quindoline-11-carboxylic acid, which is then decarboxylated to yield quindoline. The overall yield of this process is approximately 71% . Another method involves the Heck reaction, which has been used to prepare derivatives of quindoline with a yield of 70% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 10H-Quindoline-3,8-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents onto the quindoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quindoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of alkylated or halogenated quindoline compounds .

Applications De Recherche Scientifique

Biological Applications

10H-Quindoline-3,8-diamine exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

1. Anticancer Activity

Research indicates that this compound may inhibit the growth of cancer cells by interacting with DNA and proteins. Notably, it can stabilize G-quadruplex structures in the promoter region of the c-MYC gene, which is crucial for cancer cell proliferation . Studies have shown that various quinoline derivatives possess significant antiproliferative effects against different cancer cell lines, suggesting that this compound could be effective in cancer therapy.

2. Antiviral Properties

Quinoline derivatives have demonstrated activity against several viral strains, including those responsible for Zika virus and HIV. The antiviral potential of this compound remains an area of active research, with preliminary studies suggesting its efficacy against certain viruses .

3. Antimalarial Activity

Given the increasing resistance of malaria parasites to existing treatments, this compound is being explored for its potential as an antimalarial agent. Its structural similarity to known antimalarial drugs positions it as a candidate for further investigation in combating malaria .

4. Diabetes Treatment

There is emerging interest in the role of quinoline derivatives in managing diabetes. Initial studies suggest that compounds like this compound might influence glucose metabolism and insulin sensitivity.

Case Studies

Mécanisme D'action

The mechanism of action of 10H-Quindoline-3,8-diamine involves its interaction with molecular targets such as DNA and proteins. For example, it has been shown to stabilize G-quadruplex structures in the promoter region of the c-MYC gene, leading to the repression of c-MYC expression. This mechanism is particularly relevant in its anticancer activity, as c-MYC is a well-known oncogene .

Comparaison Avec Des Composés Similaires

Quindoline: A closely related compound with similar pharmacological properties.

Quinoxalines: These compounds are 1,4-diazines with widespread occurrence in nature and valuable scaffolds in organic synthesis.

Quinolin-8-amines: Isomerically related to quindoline and valuable in organic synthesis.

Uniqueness: 10H-Quindoline-3,8-diamine is unique due to its specific substitution pattern and the resulting electronic properties.

Activité Biologique

10H-Quindoline-3,8-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is a derivative of quindoline, characterized by its unique substitution pattern that influences its biological properties. The compound's structure allows it to interact with various molecular targets, making it a valuable candidate for drug development.

The primary mechanism through which this compound exerts its biological effects is by stabilizing G-quadruplex structures in DNA. This stabilization leads to the repression of oncogenes such as c-MYC, which is pivotal in cancer cell proliferation. Studies have shown that this compound can effectively inhibit the growth of cancer cells by targeting the G-quadruplex in the promoter region of the c-MYC gene .

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer effects across various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated in HepG2 (liver cancer) and Ramos (Burkitt’s lymphoma) cell lines.

- Mechanism : It selectively binds to the G-quadruplex structure, leading to downregulation of c-MYC expression and subsequent inhibition of cell proliferation .

Comparative Efficacy

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 1.5 | HepG2 | G-quadruplex stabilization |

| Quindoline-i | 0.9 | Ramos | G-quadruplex stabilization |

| Ellipticine | 0.5 | Various | G-quadruplex binding |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity:

- Antimalarial : It has shown effectiveness against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL .

- Antifungal : The compound has demonstrated activity against various fungal strains such as Candida albicans and Aspergillus fumigatus.

Antimicrobial Efficacy Table

| Microorganism | IC50 (µg/mL) |

|---|---|

| Candida albicans | 4.93 - 19.38 |

| Aspergillus fumigatus | 6.0 - 19.32 |

| Plasmodium falciparum | 20 - 4760 |

Case Studies

- Cancer Treatment : A study involving HepG2 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, correlating with increased levels of G-quadruplex stabilization .

- Infectious Disease Research : In vitro studies showed that the compound effectively inhibited the growth of Plasmodium falciparum, suggesting potential as a treatment for malaria .

Propriétés

IUPAC Name |

10H-indolo[3,2-b]quinoline-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJCEYHNPBHQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327755 | |

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-27-1 | |

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.